1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE
Overview
Description
1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and sulfonyl groups
Preparation Methods
The synthesis of 1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the piperazine ring: This can be synthesized through cyclization reactions involving ethylenediamine derivatives.
Coupling reactions: The final compound is obtained by coupling the pyrazole and piperazine derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-3-[(4-METHYLPHENYL)SULFONYL]-1-PROPANONE include:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with similar structural features.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with a different substitution pattern.
The uniqueness of this compound lies in its combination of pyrazole and piperazine rings with sulfonyl groups, which may confer specific properties and applications not found in simpler compounds.
Properties
IUPAC Name |
1-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S2/c1-4-23-15-19(17(3)21-23)31(28,29)24-12-10-22(11-13-24)20(25)9-14-30(26,27)18-7-5-16(2)6-8-18/h5-8,15H,4,9-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSLNRORMWZIDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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